1-(9H-Fluoren-9-ylmethoxycarbonylamino)-3,3-dimethoxycyclobutane-1-carboxylic acid

Description

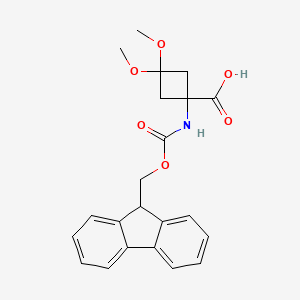

1-(9H-Fluoren-9-ylmethoxycarbonylamino)-3,3-dimethoxycyclobutane-1-carboxylic acid is an Fmoc-protected amino acid derivative featuring a cyclobutane ring substituted with two methoxy groups at the 3-position and a carboxylic acid moiety at the 1-position. The Fmoc (9-fluorenylmethyloxycarbonyl) group serves as a temporary protecting group for amines during solid-phase peptide synthesis (SPPS), enabling selective deprotection under mild basic conditions .

Properties

IUPAC Name |

1-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethoxycyclobutane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO6/c1-27-22(28-2)12-21(13-22,19(24)25)23-20(26)29-11-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18H,11-13H2,1-2H3,(H,23,26)(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVOYGXXLVULWIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CC(C1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of EN300-27103830 is currently unknown. This compound is a derivative of the fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis. .

Mode of Action

As a derivative of the Fmoc group, it may interact with amino acids or peptides during synthesis. The Fmoc group is typically removed during peptide synthesis, allowing the free amine group of the amino acid to participate in peptide bond formation.

Biochemical Pathways

Without specific information on the biological targets of EN300-27103830, it’s challenging to determine the exact biochemical pathways it affects. Given its structural similarity to fmoc-amino acids, it may play a role in peptide synthesis or modification.

Result of Action

If it acts similarly to other Fmoc-amino acids, it may be involved in the synthesis or modification of peptides. This could potentially affect protein function, cellular signaling, or other biological processes depending on the specific peptides involved.

Action Environment

The action, efficacy, and stability of EN300-27103830 may be influenced by various environmental factors. These could include pH, temperature, presence of other molecules, and specific conditions within the body (such as the presence of enzymes or other proteins). For example, the Fmoc group is typically removed under basic conditions during peptide synthesis, so the action of EN300-27103830 may be influenced by pH.

Biological Activity

1-(9H-Fluoren-9-ylmethoxycarbonylamino)-3,3-dimethoxycyclobutane-1-carboxylic acid (Fmoc-Cyclobutane) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and applications, supported by data tables and research findings.

Chemical Structure and Properties

The compound's structure includes a cyclobutane ring with various functional groups, notably the fluorene moiety, which enhances its stability and lipophilicity. The molecular formula is with a molecular weight of approximately 367.4 g/mol. The presence of both methoxy and carboxylic acid groups contributes to its reactivity and biological interactions.

Research indicates that Fmoc-Cyclobutane exhibits significant biological activity, particularly in the inhibition of programmed cell death protein 1 ligand 1 (PD-L1). This inhibition is crucial for cancer therapy as it can enhance the immune response against tumors. The compound's structural features facilitate interactions with various biological targets, making it a candidate for further pharmacological studies.

In Vitro Studies

In vitro studies have demonstrated that Fmoc-Cyclobutane can modulate immune responses effectively. For instance, it has shown promising results in enhancing T-cell activation by blocking PD-L1 interactions with PD-1 receptors on T-cells. This mechanism is particularly relevant in the context of immunotherapy for cancer treatment.

Synthesis of Fmoc-Cyclobutane

The synthesis typically involves multiple steps that allow for precise control over the final product's structure. Key methods include:

- Protection of Amino Groups : The Fmoc group protects the amino group during peptide synthesis.

- Cyclobutane Formation : The cyclobutane ring is formed through specific cyclization reactions.

- Functional Group Modifications : Subsequent reactions introduce methoxy and carboxylic acid functionalities.

This multi-step synthesis not only ensures high purity but also allows for the exploration of different derivatives with varied biological activities .

Case Studies and Research Findings

Several studies have investigated the biological implications of Fmoc-Cyclobutane:

- Study on Immune Modulation : A study highlighted its role in modulating immune responses by inhibiting PD-L1, suggesting potential applications in cancer immunotherapy.

- Peptide Synthesis Applications : Its utility in peptide synthesis has been documented, showcasing its stability and effectiveness as a building block for complex peptides .

Comparative Analysis with Similar Compounds

To better understand the unique properties of Fmoc-Cyclobutane, a comparison with structurally similar compounds is beneficial:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| (S)-3-Hydroxycyclobutanecarboxylic Acid | Cyclobutane ring with hydroxyl and carboxylic acid | Lacks fluorene moiety; simpler structure |

| Fmoc-Amino Acids | Fluorene-based amino acids | Widely used in peptide synthesis; different functional groups |

| Cyclobutane Derivatives | Variations on cyclobutane structures | Diverse applications; varying biological activities |

This table illustrates the diversity within cyclobutane derivatives while highlighting the distinct properties conferred by the fluorene substitution in Fmoc-Cyclobutane, which may enhance its therapeutic potential.

Scientific Research Applications

Peptide Synthesis

Fmoc-DMCC is primarily used as a building block in the synthesis of peptides. The Fmoc group serves as a protective group for the amino group during the formation of peptide bonds. This method allows for selective reactions and is essential in solid-phase peptide synthesis (SPPS).

Advantages of Using Fmoc-DMCC in Peptide Synthesis:

- Stability : The Fmoc group is stable under basic conditions, allowing for multiple coupling cycles without degradation.

- Ease of Removal : The Fmoc group can be easily removed using mild base conditions (e.g., piperidine), facilitating the progression of synthesis without harsh reagents.

Drug Development

The compound has been investigated for its potential applications in drug development, particularly in creating novel therapeutic peptides. Its structure allows for modifications that can enhance bioactivity and selectivity towards specific biological targets.

Case Studies:

- Anticancer Peptides : Research has shown that peptides synthesized using Fmoc-DMCC exhibit cytotoxic activity against various cancer cell lines, making them candidates for anticancer therapies .

- Antimicrobial Agents : Studies have indicated that certain peptides derived from Fmoc-DMCC possess antimicrobial properties, suggesting potential applications in treating infections .

Bioconjugation Techniques

Fmoc-DMCC can also be employed in bioconjugation techniques to link peptides to other biomolecules, such as antibodies or enzymes. This application is crucial for developing targeted drug delivery systems and diagnostic tools.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Cyclobutane Ring

Key Insights :

- Methoxy vs. Fluoro : Methoxy groups improve hydrophilicity (logP reduction) but may hinder coupling efficiency in sterically demanding peptides. Fluorine substituents balance lipophilicity and electronic effects, favoring applications in medicinal chemistry .

- Unsubstituted Cyclobutane : Simpler synthesis and broader compatibility in SPPS due to reduced steric constraints .

Ring Size Variations in Fmoc-Protected Cyclic Amino Acids

Key Insights :

- Cyclobutane vs. Larger Rings : Cyclobutane’s smaller size imposes greater ring strain but offers unique spatial constraints for targeting specific protein pockets .

- Bicyclic Systems : Indane derivatives (e.g., ) provide enhanced structural rigidity, favoring applications in foldamer design or enzyme inhibition .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-(9H-Fluoren-9-ylmethoxycarbonylamino)-3,3-dimethoxycyclobutane-1-carboxylic acid, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves sequential protection of the amino group using the fluorenylmethoxycarbonyl (Fmoc) group, followed by cyclobutane ring functionalization. Key steps include:

- Amino Protection : Use Fmoc-Cl (Fmoc chloride) under alkaline conditions (pH 8–9) to ensure efficient protection of the amine group .

- Cyclobutane Functionalization : Introduce dimethoxy groups via nucleophilic substitution or oxidation-reduction cycles, optimizing temperature (0–25°C) and solvent polarity (e.g., DMF or THF) to minimize side reactions .

- Purification : Employ reverse-phase HPLC with acetonitrile/water gradients to isolate the product, monitoring for residual solvents or unreacted intermediates .

Q. How should researchers handle and store this compound to ensure stability during experiments?

- Handling : Use inert atmosphere (argon/nitrogen) gloveboxes to prevent moisture absorption, as the Fmoc group is sensitive to hydrolysis. Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .

- Storage : Store in airtight containers at –20°C in a desiccator with silica gel. Avoid exposure to strong acids/bases, which can cleave the Fmoc group .

Q. What analytical techniques are most effective for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm cyclobutane ring geometry and Fmoc group integrity. For example, the Fmoc aromatic protons appear as a multiplet at δ 7.3–7.8 ppm .

- Mass Spectrometry (MS) : High-resolution ESI-MS can verify molecular weight (e.g., [M+H] at m/z 439.18 for CHNO) .

- HPLC : Monitor purity (>95%) using a C18 column with UV detection at 265 nm (Fmoc absorption) .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported stability data under different experimental conditions?

- Contradiction Example : Conflicting reports on thermal stability (e.g., decomposition at 25°C vs. stable up to 40°C).

- Methodology :

- Controlled Stability Studies : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to map decomposition thresholds under varying humidity and temperature .

- Accelerated Aging Tests : Store samples at 40°C/75% RH for 4 weeks and compare degradation via HPLC. Use Arrhenius modeling to extrapolate shelf-life .

- Mechanistic Insight : Probe hydrolysis pathways using O-labeled water and LC-MS to identify cleavage products .

Q. How does the structural configuration of this compound influence its reactivity in peptide coupling reactions?

- Steric Effects : The 3,3-dimethoxycyclobutane group creates a rigid, sterically hindered environment, which slows coupling kinetics but improves regioselectivity. Optimize using bulky coupling agents (e.g., HATU) and low temperatures (0–4°C) .

- Electronic Effects : The electron-withdrawing Fmoc group enhances electrophilicity at the carbonyl carbon, facilitating amide bond formation. Monitor via in situ IR spectroscopy for carbonyl stretching (~1720 cm) .

Q. How can researchers mitigate the lack of ecological and toxicological data for this compound?

- Proposed Approach :

- In Silico Modeling : Use tools like ECOSAR to predict aquatic toxicity based on QSAR models .

- Preliminary Bioassays : Conduct Daphnia magna acute toxicity tests (48-hour LC) and Ames tests for mutagenicity .

- Waste Management : Neutralize acidic byproducts with calcium carbonate before disposal to reduce environmental impact .

Structural and Functional Analogues

Key Considerations for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.